molecular formula C21H25N3O3 B5414886 METHYL 2-{[(4-PHENETHYLPIPERAZINO)CARBONYL]AMINO}BENZOATE

METHYL 2-{[(4-PHENETHYLPIPERAZINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B5414886
M. Wt: 367.4 g/mol
InChI Key: AAWPWWRIRFYVNP-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-phenethylpiperazino)carbonyl]amino}benzoate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzoate ester group, a piperazine ring, and a phenethyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-phenethylpiperazino)carbonyl]amino}benzoate typically involves the reaction of 4-phenethylpiperazine with methyl 2-aminobenzoate in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-phenethylpiperazino)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or piperazines.

Scientific Research Applications

Methyl 2-{[(4-phenethylpiperazino)carbonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-phenethylpiperazino)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(4-phenethylpiperazino)carbonyl]amino}benzoate
  • Methyl 2-[(phenoxycarbonyl)amino]benzoate
  • Methyl 4-[(phenoxycarbonyl)amino]benzoate

Uniqueness

Methyl 2-{[(4-phenethylpiperazino)carbonyl]amino}benzoate is unique due to the presence of the phenethylpiperazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoate esters and piperazine derivatives, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[[4-(2-phenylethyl)piperazine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-27-20(25)18-9-5-6-10-19(18)22-21(26)24-15-13-23(14-16-24)12-11-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWPWWRIRFYVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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